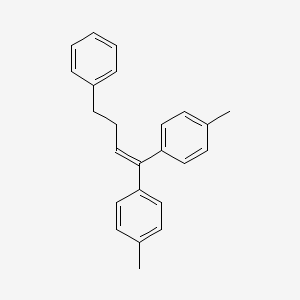

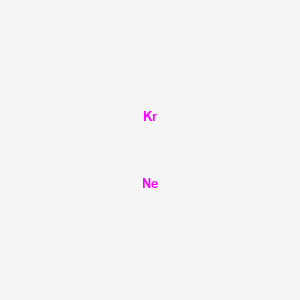

Krypton;neon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Krypton and neon are noble gases belonging to Group 18 of the periodic table. Krypton, with the symbol Kr and atomic number 36, and neon, with the symbol Ne and atomic number 10, are both colorless, odorless, and tasteless gases under standard conditions. These elements are known for their low reactivity due to their full valence electron shells, making them relatively inert. Krypton and neon are used in various applications, including lighting and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Krypton and neon are typically obtained through the fractional distillation of liquid air. This process involves cooling air to very low temperatures until it liquefies. The liquid air is then gradually warmed, allowing the different gases to boil off at their respective boiling points. Krypton and neon are separated from other gases like nitrogen and oxygen during this process .

Industrial Production Methods

In industrial settings, krypton and neon are produced by the same fractional distillation method. The air is first compressed and cooled to remove water vapor and carbon dioxide. The remaining air is then further cooled to liquefy it. As the liquid air is warmed, neon, which has a lower boiling point, is collected first, followed by krypton .

Análisis De Reacciones Químicas

Types of Reactions

Krypton and neon are generally inert and do not readily form compounds. krypton can form a few compounds under specific conditions. For example, krypton can react with fluorine to form krypton difluoride (KrF₂), a strong oxidizing and fluorinating agent .

Common Reagents and Conditions

Krypton difluoride is typically synthesized by reacting krypton with fluorine gas under high temperatures and pressures. The reaction is as follows: [ \text{Kr} + \text{F}_2 \rightarrow \text{KrF}_2 ]

Major Products Formed

The primary product formed from the reaction of krypton with fluorine is krypton difluoride (KrF₂). This compound is used in various chemical applications due to its strong oxidizing properties .

Aplicaciones Científicas De Investigación

Krypton and neon have several scientific research applications:

Lighting: Both gases are used in lighting applications. Krypton is used in high-power, flashing airport runway lights and photographic flashes for high-speed photography. .

Medical Imaging: Krypton is used in magnetic resonance imaging (MRI) and computed tomography (CT) techniques.

Leak Detection: Radioactive krypton-85 is used to detect leaks in sealed containers by measuring the escaping radiation.

Standard Measurements: Krypton’s spectral lines were once used to define the length of a meter.

Mecanismo De Acción

Krypton and neon are chemically inert, meaning they do not readily participate in chemical reactions. krypton can form compounds like krypton difluoride under specific conditions. The mechanism involves the interaction of krypton with highly electronegative elements like fluorine, which forces krypton to react and form stable compounds .

Comparación Con Compuestos Similares

Similar Compounds

Neon (Ne): Like krypton, neon is a noble gas with low reactivity.

Xenon (Xe): Another noble gas, xenon, can form more compounds than krypton, including xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆).

Argon (Ar): Argon is also a noble gas used in lighting and welding applications.

Uniqueness of Krypton

Krypton is unique among the noble gases due to its ability to form compounds like krypton difluoride under specific conditions. This property makes it useful in various chemical applications, particularly as a strong oxidizing and fluorinating agent .

Propiedades

Número CAS |

51682-34-9 |

|---|---|

Fórmula molecular |

KrNe |

Peso molecular |

103.98 g/mol |

Nombre IUPAC |

krypton;neon |

InChI |

InChI=1S/Kr.Ne |

Clave InChI |

SLSBUGNNRDXZJZ-UHFFFAOYSA-N |

SMILES canónico |

[Ne].[Kr] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)

![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)